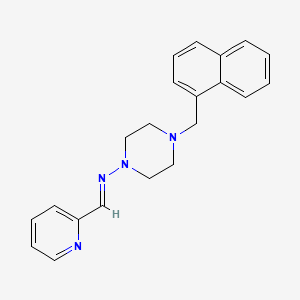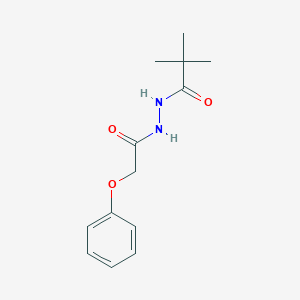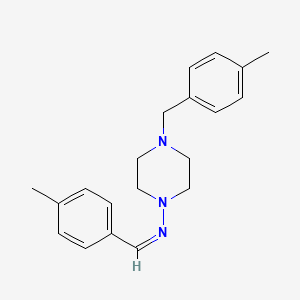
4-(1-naphthylmethyl)-N-(2-pyridinylmethylene)-1-piperazinamine
Descripción general
Descripción
4-(1-naphthylmethyl)-N-(2-pyridinylmethylene)-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential application in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 4-(1-naphthylmethyl)-N-(2-pyridinylmethylene)-1-piperazinamine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body, leading to the modulation of various signaling pathways. It has also been found to interact with certain neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, it has been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-naphthylmethyl)-N-(2-pyridinylmethylene)-1-piperazinamine in lab experiments is its wide range of pharmacological activities, which make it a versatile tool for studying various disease models. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-(1-naphthylmethyl)-N-(2-pyridinylmethylene)-1-piperazinamine. One potential area of focus is the development of new drugs based on this compound for the treatment of various diseases, including inflammation, pain, depression, and anxiety. Another potential area of focus is the investigation of its potential use in cancer therapy, particularly in combination with other chemotherapy agents. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and biological systems.
Aplicaciones Científicas De Investigación
4-(1-naphthylmethyl)-N-(2-pyridinylmethylene)-1-piperazinamine has been studied for its potential application in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antidepressant, and antitumor properties. It has also been investigated for its potential use as a diagnostic tool in imaging studies.
Propiedades
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-2-10-21-18(6-1)7-5-8-19(21)17-24-12-14-25(15-13-24)23-16-20-9-3-4-11-22-20/h1-11,16H,12-15,17H2/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZNOCFOKHHOK-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-({[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B3890090.png)

![N'-{[(4-chlorophenyl)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B3890102.png)


![N-cyclopropyl-5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3890129.png)

![N-[4-(dimethylamino)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3890149.png)
![N'-{[(1-naphthyloxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3890152.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3890154.png)
![2-(octylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B3890156.png)
![2-(diethylamino)ethyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3890174.png)
![N'-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B3890179.png)